Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Overview
Description
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .
Result of Action
The inhibition of CA IX by this compound has a significant anti-proliferative effect on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it has been shown to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment, particularly the level of hypoxia . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic tumors.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that is overexpressed in many solid tumors . The compound’s interaction with this enzyme can inhibit its activity, which can potentially be used to develop new antiproliferative agents .
Cellular Effects
In cellular studies, N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide has shown significant inhibitory effects against cancer cell lines . It has been found to induce apoptosis in certain types of cancer cells, leading to a decrease in their proliferation .
Molecular Mechanism
The molecular mechanism of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, disrupting the growth of cancer cells .
Temporal Effects in Laboratory Settings
The effects of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide in laboratory settings have been observed over time. The compound has shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
While specific dosage effects of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide in animal models are not mentioned in the available literature, its significant inhibitory effects against cancer cell lines suggest potential efficacy at certain dosages .
Metabolic Pathways
N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide’s interaction with carbonic anhydrase IX suggests it may be involved in metabolic pathways related to this enzyme . Carbonic anhydrase IX plays a role in regulating pH and maintaining cellular homeostasis, and its inhibition can disrupt these processes .
Transport and Distribution
Its ability to interact with and inhibit carbonic anhydrase IX suggests it may be able to reach areas of the cell where this enzyme is located .
Subcellular Localization
Given its interaction with carbonic anhydrase IX, it may be localized in areas of the cell where this enzyme is present .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-21(2)29(26,27)19-10-8-16(9-11-19)20(23)22-14-12-18(13-15-22)28(24,25)17-6-4-3-5-7-17/h3-11,18H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVAPKFZQHETTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134986 | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448030-30-5 | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448030-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.